molecular formula C13H10OS B12648881 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- CAS No. 13191-28-1

2-Propen-1-one, 2-phenyl-1-(2-thienyl)-

Cat. No.: B12648881
CAS No.: 13191-28-1
M. Wt: 214.28 g/mol
InChI Key: SYULNVQABCAECY-UHFFFAOYSA-N
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Description

2-Propen-1-one, 2-phenyl-1-(2-thienyl)- is an organic compound with the molecular formula C13H10OS. It is a member of the chalcone family, which are aromatic ketones with two phenyl rings. This compound is known for its unique structure, which includes a phenyl group and a thienyl group attached to a propenone backbone. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propen-1-one, 2-phenyl-1-(2-thienyl)- can be synthesized through several methods. One common method involves the Claisen-Schmidt condensation reaction between acetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solution at room temperature, resulting in the formation of the desired chalcone compound .

Industrial Production Methods

In industrial settings, the production of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propen-1-one, 2-phenyl-1-(2-thienyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming the corresponding alcohol derivative.

    Substitution: The phenyl and thienyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols. Substitution reactions can result in various substituted chalcones with different functional groups attached to the phenyl or thienyl rings.

Scientific Research Applications

2-Propen-1-one, 2-phenyl-1-(2-thienyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activities. The specific molecular targets and pathways involved depend on the context of its application and the nature of the biological system being studied.

Comparison with Similar Compounds

2-Propen-1-one, 2-phenyl-1-(2-thienyl)- can be compared with other similar compounds in the chalcone family, such as:

    2-Propen-1-one, 1-phenyl-: This compound lacks the thienyl group and has different chemical properties and reactivity.

    2-Propen-1-one, 1-(2-furyl)-: This compound has a furan ring instead of a thienyl ring, leading to different electronic and steric effects.

    2-Propen-1-one, 1-(4-methoxyphenyl)-:

The uniqueness of 2-Propen-1-one, 2-phenyl-1-(2-thienyl)- lies in its combination of phenyl and thienyl groups, which impart distinct chemical and biological properties compared to other chalcones.

Properties

CAS No.

13191-28-1

Molecular Formula

C13H10OS

Molecular Weight

214.28 g/mol

IUPAC Name

2-phenyl-1-thiophen-2-ylprop-2-en-1-one

InChI

InChI=1S/C13H10OS/c1-10(11-6-3-2-4-7-11)13(14)12-8-5-9-15-12/h2-9H,1H2

InChI Key

SYULNVQABCAECY-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C(=O)C2=CC=CS2

Origin of Product

United States

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